N-(3-methylphenyl)-5-nitro-2-furamide
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Overview
Description
N-(3-methylphenyl)-5-nitro-2-furamide, commonly known as Furazolidone, is a synthetic nitrofuran derivative that has been used as an antibacterial and antiprotozoal agent. It was first synthesized in the 1950s and has been used in both human and veterinary medicine. Furazolidone has been shown to have broad-spectrum antimicrobial activity, making it useful in the treatment of a variety of bacterial and protozoal infections.
Mechanism of Action
The exact mechanism of action of Furazolidone is not well understood, but it is believed to work by inhibiting bacterial and protozoal enzymes involved in energy metabolism. This leads to a decrease in ATP production, which ultimately results in the death of the microorganism. Furazolidone has been shown to be effective against both aerobic and anaerobic bacteria, making it a useful broad-spectrum antimicrobial agent.
Biochemical and Physiological Effects:
Furazolidone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This has led to the use of Furazolidone in the treatment of depression and anxiety disorders. Furazolidone has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of various infections.
Advantages and Limitations for Lab Experiments
Furazolidone has a number of advantages and limitations for use in laboratory experiments. One advantage is its broad-spectrum antimicrobial activity, which makes it useful for the treatment of a wide range of infections. Another advantage is its relatively low cost and availability. However, Furazolidone has a number of limitations, including its potential toxicity to humans and animals. It can also be difficult to obtain in pure form, which can make it difficult to use in laboratory experiments.
Future Directions
There are a number of future directions for research involving Furazolidone. One area of research is the development of new formulations and delivery methods for Furazolidone, which could improve its efficacy and reduce its potential toxicity. Another area of research is the development of new antimicrobial agents based on the structure of Furazolidone. Finally, further research is needed to better understand the mechanism of action of Furazolidone and its potential use in the treatment of various infections.
Synthesis Methods
The synthesis of Furazolidone involves the reaction of 3-methyl-4-nitrophenol with furfural in the presence of a catalyst such as hydrochloric acid. The resulting product is then reduced using sodium borohydride to yield Furazolidone. The synthesis of Furazolidone has been well documented in the literature, and the process is relatively straightforward.
Scientific Research Applications
Furazolidone has been extensively studied for its antimicrobial properties and has been shown to be effective against a wide range of bacteria and protozoa. It has been used in the treatment of various infections, including urinary tract infections, gastrointestinal infections, and respiratory infections. Furazolidone has also been studied for its potential use in the treatment of Helicobacter pylori infections, which are a major cause of peptic ulcers.
properties
IUPAC Name |
N-(3-methylphenyl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-3-2-4-9(7-8)13-12(15)10-5-6-11(18-10)14(16)17/h2-7H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTPHPQCJKBPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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